3-(4-Chlorophenyl)-2-methylpropenal
Overview
Description
3-(4-Chlorophenyl)-2-methylpropenal is an organic compound characterized by its molecular structure, which includes a chlorophenyl group attached to a propenal moiety with a methyl group at the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-2-methylpropenal typically involves the reaction of 4-chlorobenzaldehyde with a suitable methylating agent under controlled conditions. One common method is the Knoevenagel condensation, where 4-chlorobenzaldehyde is reacted with malonic acid in the presence of a base such as piperidine or pyridine. The reaction is usually carried out under reflux conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Chlorophenyl)-2-methylpropenal can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or halides under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can yield chlorobenzene derivatives or carboxylic acids.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of various substituted phenyl compounds.
Scientific Research Applications
3-(4-Chlorophenyl)-2-methylpropenal has several scientific research applications across different fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(4-Chlorophenyl)-2-methylpropenal exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
3-(4-Chlorophenyl)-2-methylpropenal is unique due to its specific structural features. Similar compounds include 3-(4-Chlorophenyl)propionic acid and 3-(4-Chlorophenyl)propanoic acid. These compounds share the chlorophenyl group but differ in their functional groups and properties. The presence of the aldehyde group in this compound distinguishes it from its counterparts and contributes to its unique reactivity and applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-methylprop-2-enal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c1-8(7-12)6-9-2-4-10(11)5-3-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJAMSUNWQAPAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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